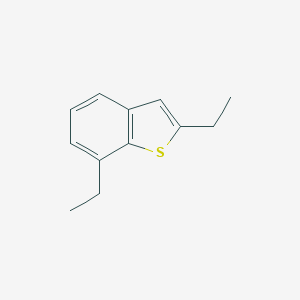

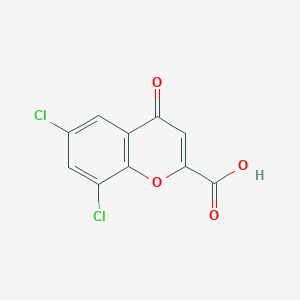

![molecular formula C6Cl3F6N3 B100965 2,4,6-三[氯(二氟)甲基]-1,3,5-三嗪 CAS No. 16617-00-8](/img/structure/B100965.png)

2,4,6-三[氯(二氟)甲基]-1,3,5-三嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

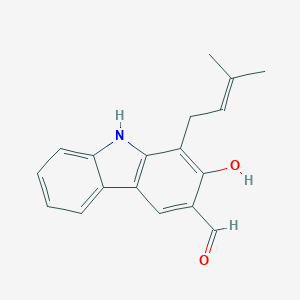

2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine is a derivative of 1,3,5-triazine, a heterocyclic compound with a ring structure composed of three carbon atoms and three nitrogen atoms. The specific compound is substituted with chloro(difluoro)methyl groups at the 2, 4, and 6 positions of the triazine ring. While the provided papers do not directly discuss this exact compound, they do provide insights into the chemistry of related triazine derivatives, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of triazine derivatives often involves the substitution of halogen atoms on the triazine ring with various functional groups. For example, the synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine is achieved using 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol . Similarly, 2,4-ditrichloromethyl-6-methyl-1,3,5-triazine is synthesized from tritox through cyclization . These methods suggest that the synthesis of 2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine could potentially be carried out by introducing chloro(difluoro)methyl groups to a trichloro-1,3,5-triazine precursor.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of a triazine core, which can influence the physical and chemical properties of the compound. X-ray crystallography has been used to determine the solid-state structure of related compounds, revealing stabilization by intra- and intermolecular hydrogen bonds . The presence of substituents can also affect the molecular geometry and electronic distribution, which is important for applications in materials science, such as nonlinear optics .

Chemical Reactions Analysis

Triazine derivatives participate in various chemical reactions, including electrophilic addition and nucleophilic substitution. For instance, triazidation reactions have been performed on trifluorobenzenes to yield triazido-trichlorobenzenes , and nucleophilic substitution reactions of trifluoro-1,2,4-triazine have been explored10. These reactions demonstrate the reactivity of the triazine ring and the potential for further functionalization of the 2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. For example, hyperbranched polymers containing a triazine core exhibit good thermal stability and tunable UV-vis absorption and emission spectra . The electron affinity of the triazine group can lower the LUMO level of polymers, affecting their electronic properties . Additionally, the solubility and recyclability of triazine derivatives, as demonstrated by 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine, are important for practical applications .

科学研究应用

合成与结构研究

- 合成技术:Shastin 等人 (1998) 的研究重点是合成三[二(叔丁氧羰基)甲基]-1,3,5-三嗪的衍生物,包括氯、溴和甲基衍生物,突出了该化合物在化学合成中的多功能性 (Shastin, Godovikova, & Korsunskii, 1998)。

- 晶体结构:Boese 等人 (2002) 研究了 2,4,6-三(4-氟苯氧基)-1,3,5-三嗪和类似化合物的晶体结构,这些化合物是八极非线性光学 (NLO) 材料发展的组成部分 (Boese, Desiraju, Jetti, Kirchner, Ledoux, Thalladi, & Zyss, 2002)。

化学反应与应用

- 可循环高价碘试剂:Thorat、Bhong 和 Karade (2013) 证明了 2,4,6-三[(4-二氯碘)苯氧基]-1,3,5-三嗪可用作氯化和氧化反应的可循环试剂,强调了其在可持续化学实践中的潜力 (Thorat, Bhong, & Karade, 2013)。

- 抗真菌剂:Sareen 等人 (2007) 合成了 1,3,5-三嗪的新衍生物,以作为潜在的抗真菌剂,展示了该化合物的生物医学应用 (Sareen, Khatri, Garg, Jain, & Sharma, 2007)。

材料科学与催化

- 离子液体中的八面体几何:Holbrey 等人 (2006) 报告了具有 1,3,5-三嗪配体的钴配合物的结构,该配合物从离子液体中结晶,有助于理解材料科学中的金属有机框架 (Holbrey, Vigour, Reichert, & Rogers, 2006)。

- 晶体工程中的主体框架:Saha 等人 (2005) 探索了使用 2,4,6-三(4-卤苯氧基)-1,3,5-三嗪自组装六边形开放框架,突出了其在晶体工程和材料科学中的应用 (Saha, Aitipamula, Banerjee, Nangia, Jetti, Boese, Lam, & Mak, 2005)。

安全和危害

属性

IUPAC Name |

2,4,6-tris[chloro(difluoro)methyl]-1,3,5-triazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl3F6N3/c7-4(10,11)1-16-2(5(8,12)13)18-3(17-1)6(9,14)15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPGWKSSWURUMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)C(F)(F)Cl)C(F)(F)Cl)C(F)(F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl3F6N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380756 |

Source

|

| Record name | 2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Tris(chlorodifluoromethyl)-1,3,5-triazine | |

CAS RN |

16617-00-8 |

Source

|

| Record name | 2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(p-Nitrophenyl)seleno]acetic acid](/img/structure/B100884.png)

![1,3-Dimethylbenzo[a]pyrene](/img/structure/B100885.png)